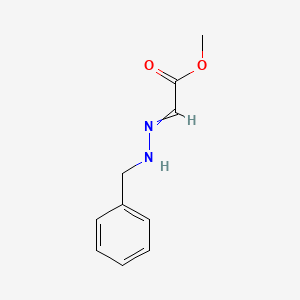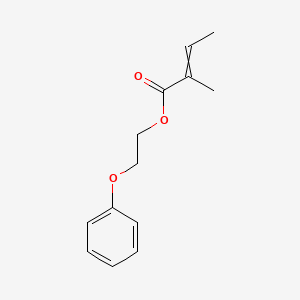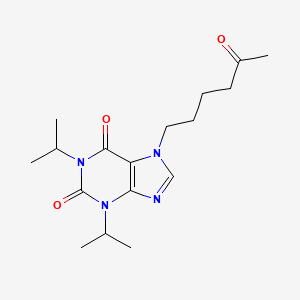
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a suitable alkyl halide, followed by oxidation and further functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant effects.
Theophylline: Used in respiratory therapies for its bronchodilator effects.
Uniqueness
7-(5-Oxohexyl)-1,3-di(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
57076-70-7 |
|---|---|
Formule moléculaire |
C17H26N4O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
7-(5-oxohexyl)-1,3-di(propan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-11(2)20-15-14(16(23)21(12(3)4)17(20)24)19(10-18-15)9-7-6-8-13(5)22/h10-12H,6-9H2,1-5H3 |
Clé InChI |
UXMPJJAWUSAUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(=O)N(C1=O)C(C)C)N(C=N2)CCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


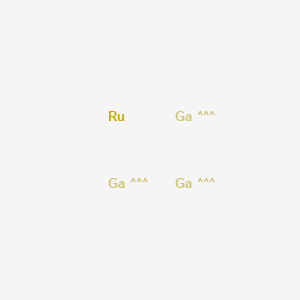
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)

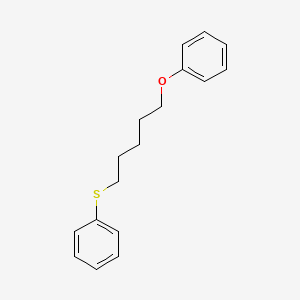

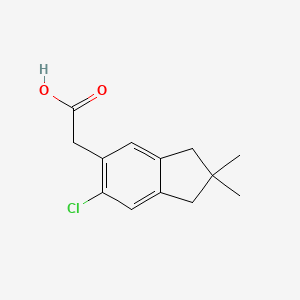
![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)

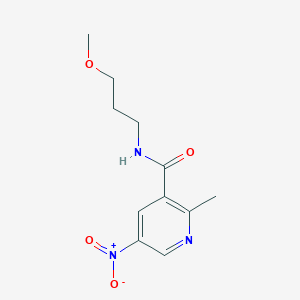
![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)
![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)
